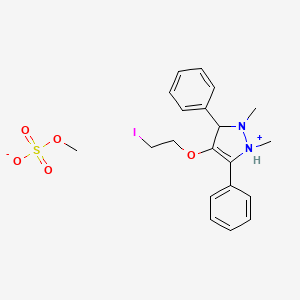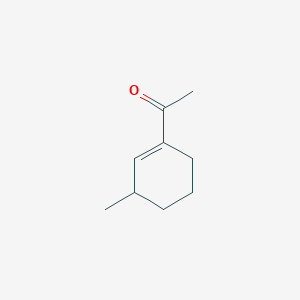![molecular formula C14H16N2O2 B14618541 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-68-0](/img/structure/B14618541.png)
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a tetrahydroimidazo[1,5-a]pyridine core with a 4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves the condensation of 4-methylbenzaldehyde with tetrahydroimidazo[1,5-a]pyridine derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with G protein-coupled receptors, modulating intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroimidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their potential as G protein inhibitors.
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their biological activities, including anti-ulcer and sedative properties.
Uniqueness
2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric effects.
Propriétés
Numéro CAS |
60725-68-0 |
|---|---|
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-7-11(8-6-10)16-13(17)12-4-2-3-9-15(12)14(16)18/h5-8,12H,2-4,9H2,1H3 |
Clé InChI |
XIAUCYNETUQQID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3CCCCN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


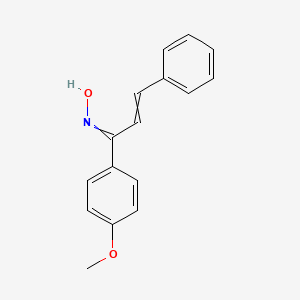
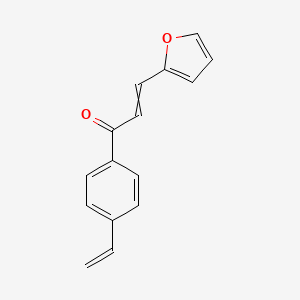

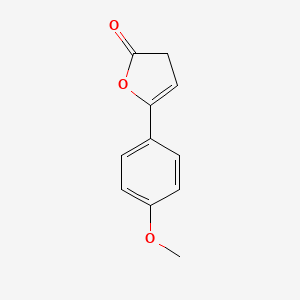
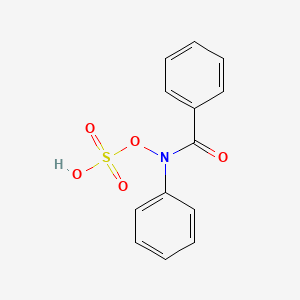
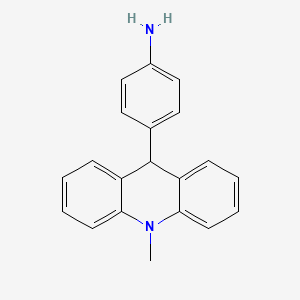
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
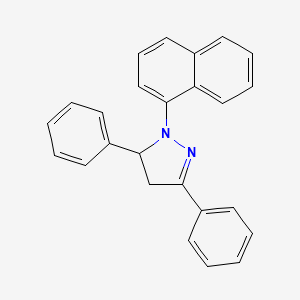
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
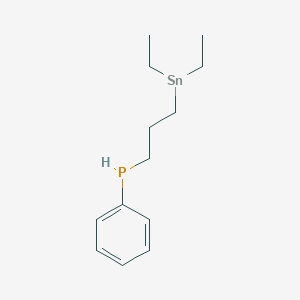
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
